molecular formula C7H12O3 B1313465 2-Methyltetrahydro-2H-pyran-2-carboxylic acid CAS No. 4180-13-6

2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B1313465
CAS RN: 4180-13-6
M. Wt: 144.17 g/mol
InChI Key: KUHXTIPLGHIAGK-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a cyclic carboxylic acid that contains a pyran ring and a carboxylic acid group . It is a colorless liquid. The IUPAC name for this compound is (S)-2-methyltetrahydro-2H-pyran-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O3 . The molecular weight is 144.17 . The InChI key is KUHXTIPLGHIAGK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless liquid. The storage temperature is room temperature . The physical form is liquid .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound .

Scientific Research Applications

Biomass-derived Applications in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound, and its derivatives, such as 2-methyltetrahydrofuran, showcase significant potential in drug synthesis due to their carbonyl and carboxyl functional groups. These substances offer a cleaner and more cost-effective approach to drug synthesis, with applications in cancer treatment, medical materials, and other fields. Derivatives like paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV exhibit specific drug release capabilities, while modifications can serve as linkers for pharmaceutical reagents or act as intermediates in drug synthesis processes (Zhang et al., 2021).

Heterocyclic Compound Synthesis

Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic compounds, demonstrating a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of these derivatives and their biological applications are significant for medicinal chemistry, offering insights into new therapeutic agents (Cetin, 2020).

Anticancer Agent Development

The Knoevenagel condensation process, which generates α, β‐unsaturated ketones/carboxylic acids, is pivotal in the development of molecules with anticancer activity. This methodology has facilitated the creation of a library of compounds with remarkable efficacy against various cancer targets, showcasing the significance of functional group manipulation in drug discovery (Tokala et al., 2022).

Biocatalyst Inhibition Study

Carboxylic acids, including derivatives of 2-methyltetrahydro-2H-pyran-2-carboxylic acid, are studied for their inhibitory effects on microbes used in biorenewable chemical production. Understanding these effects is crucial for engineering robust microbial strains for industrial applications, highlighting the intersection between organic chemistry and biotechnological advancements (Jarboe et al., 2013).

properties

IUPAC Name

2-methyloxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXTIPLGHIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513487
Record name 2-Methyloxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4180-13-6
Record name 2-Methyloxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxane-2-carboxylic acid
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